N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
Description
N-(2,2,6,6-Tetramethyl-4-piperidinyl)benzenesulfonamide is a chemical compound known for its unique structural properties and applications in various fields. It is characterized by the presence of a piperidine ring substituted with four methyl groups and a benzenesulfonamide group. This compound is often used in the synthesis of other complex molecules and has significant applications in scientific research and industry.
Properties
Molecular Formula |
C15H24N2O2S |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H24N2O2S/c1-14(2)10-12(11-15(3,4)17-14)16-20(18,19)13-8-6-5-7-9-13/h5-9,12,16-17H,10-11H2,1-4H3 |
InChI Key |
NKOLPGZYUYNHGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,6,6-Tetramethyl-4-piperidinyl)benzenesulfonamide typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidinol with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In industrial settings, the production of N-(2,2,6,6-Tetramethyl-4-piperidinyl)benzenesulfonamide may involve continuous-flow synthesis techniques to enhance efficiency and yield. This method allows for better control over reaction parameters and can significantly reduce reaction times compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
N-(2,2,6,6-Tetramethyl-4-piperidinyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
N-(2,2,6,6-Tetramethyl-4-piperidinyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a stabilizer in biological systems.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor in certain biochemical pathways.
Industry: Utilized in the production of polymers and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2,2,6,6-Tetramethyl-4-piperidinyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor by binding to active sites on enzymes or receptors, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,6,6-Tetramethyl-4-piperidinyl)methacrylamide
- N-(2,2,6,6-Tetramethyl-4-piperidinyl)acrylamide
Uniqueness
N-(2,2,6,6-Tetramethyl-4-piperidinyl)benzenesulfonamide is unique due to its specific structural features, which confer distinct chemical and physical properties. Its combination of a piperidine ring with a benzenesulfonamide group makes it particularly useful in various synthetic and industrial applications, setting it apart from other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
